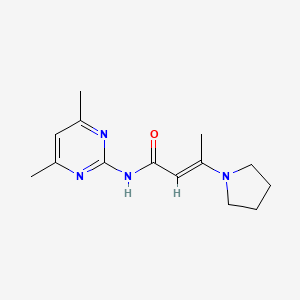

N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide

Description

Properties

IUPAC Name |

(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-10-8-11(2)16-14(15-10)17-13(19)9-12(3)18-6-4-5-7-18/h8-9H,4-7H2,1-3H3,(H,15,16,17,19)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACSMBTWBRBLTL-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C=C(C)N2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NC(=O)/C=C(\C)/N2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N4

- Molecular Weight : 246.32 g/mol

- IUPAC Name : this compound

-

Structure :

The biological activity of this compound has been investigated primarily in the context of its antitumor and antimicrobial properties. The compound exhibits several mechanisms:

-

Antitumor Activity :

- It has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). Studies indicate that it operates through the induction of apoptosis and inhibition of cell cycle progression.

- The compound's efficacy was assessed using both 2D and 3D cell culture models, revealing a significant reduction in cell viability with IC50 values ranging from 6.26 µM to 20.46 µM depending on the cell line and assay type used .

- Antimicrobial Activity :

Study 1: Antitumor Efficacy

In a study published in Nature (2021), researchers synthesized several derivatives of this compound and evaluated their antitumor activity using MTS cytotoxicity assays. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against lung cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| A | A549 | 8.5 | 2D |

| B | HCC827 | 6.26 | 2D |

| C | NCI-H358 | 16.00 | 3D |

The study concluded that modifications to the pyrimidine ring significantly impact biological activity and selectivity towards cancer cells .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of this compound against common bacterial strains. The study utilized disk diffusion assays to measure inhibition zones:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes:

Pyrimidine Amination : Reacting 4,6-dimethyl-2-aminopyrimidine with a suitably activated butenamide intermediate under basic conditions (e.g., triethylamine) to form the amide bond .

Pyrrolidine Conjugation : Introducing the pyrrolidinyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(II) for cross-coupling .

Key Factors :

- Temperature control (60–80°C for amidation) .

- Purification via column chromatography to isolate intermediates.

- Yield optimization by adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to butenamide) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Structural elucidation relies on:

Q. What in vitro assays are recommended for preliminary biological screening, and how are false positives mitigated?

Methodological Answer: Initial screening often includes:

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), normalized to cisplatin .

Mitigating False Positives : - Include cytotoxicity controls (e.g., non-cancerous HEK293 cells).

- Validate hits with orthogonal assays (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity of derivatives?

Methodological Answer: SAR strategies include:

- Core Modifications : Substitute pyrimidine-CH₃ with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .

- Side-Chain Variations : Replace pyrrolidine with piperidine or morpholine to alter steric bulk and solubility .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Validation : Compare IC₅₀ values of derivatives against parent compound in enzyme inhibition assays .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer: Address discrepancies via:

- Standardized Assay Conditions : Fix variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for direct target binding kinetics .

Q. What mechanistic studies are essential to elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .

- Kinetic Studies : SPR or ITC (isothermal titration calorimetry) to measure binding constants (Kd, Kon/Koff) .

- Structural Biology : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes .

Q. How can computational methods guide the optimization of pharmacokinetic properties without compromising activity?

Methodological Answer:

- ADMET Prediction : Use QikProp or SwissADME to predict logP (target <3), solubility, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers to improve membrane permeability .

- De Novo Design : Generate analogs with reduced hepatotoxicity using DeepChem’s generative models .

Q. What strategies improve aqueous solubility for in vivo studies, and how is efficacy retained?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains for transient solubility enhancement .

- Co-Crystallization : Formulate with cyclodextrins or co-solvents (e.g., DMSO:water 1:9) .

- Bioisosteric Replacement : Substitute hydrophobic groups with polar isosteres (e.g., -OH instead of -CH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.